Métoprolol
Vue d'ensemble
Description
Le moprolol est un bêta-bloqueur utilisé principalement dans le traitement des affections cardiovasculaires telles que l'hypertension artérielle, l'angine de poitrine et les arythmies. Il agit en bloquant les récepteurs bêta-adrénergiques, ce qui contribue à réduire la fréquence cardiaque et la pression artérielle. Ce composé est connu pour son action sélective sur les récepteurs bêta-1, ce qui le rend efficace dans la gestion des affections cardiaques sans affecter significativement les autres récepteurs bêta dans l'organisme .
Applications De Recherche Scientifique
Moprolol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-blocker synthesis and reaction mechanisms.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Widely used in clinical trials to evaluate its efficacy in treating cardiovascular conditions and its potential side effects.
Industry: Employed in the development of new beta-blocker formulations and drug delivery systems
Mécanisme D'action
Target of Action
Metoprolol is a selective beta-1 blocker . It primarily targets the beta-1 adrenergic receptors located in the heart . These receptors play a crucial role in regulating heart rate and contractility .
Mode of Action
Metoprolol works by inhibiting the action of catecholamines (adrenaline and noradrenaline) on the beta-1 receptors . This inhibition results in a slowing of the heart rate and a decrease in the force of contraction of the heart muscle . It also reduces cardiac output and myocardial oxygen demand .
Biochemical Pathways
Metoprolol is metabolized via two different CYP2D6-dependent metabolic pathways : alpha-hydroxylation and O-demethylation . These metabolic transformations are crucial for the drug’s elimination from the body .
Pharmacokinetics
Metoprolol exhibits a bioavailability of approximately 50% after a single dose, which increases to 70% upon repeated administration . It is primarily metabolized in the liver via the CYP2D6 and CYP3A4 enzymes . The drug’s elimination half-life ranges from 3 to 7 hours . Metoprolol is excreted in the urine, with only a small percentage (approximately 5%) excreted as the parent drug .
Result of Action
The action of metoprolol results in a reduction of heart rate and cardiac output at rest and upon exercise . It also leads to a reduction of systolic blood pressure upon exercise . These effects contribute to the drug’s therapeutic efficacy in treating conditions such as hypertension, angina, and heart failure .
Action Environment
Environmental factors can influence the action of metoprolol. For instance, the presence of other drugs can significantly alter the clearance, maximum plasma concentration, and area under the concentration-time curve of metoprolol . Additionally, the drug’s action can be influenced by genetic variations of the CYP2D6 gene, leading to variable metabolism among patients . Lastly, environmental contaminants, such as those found in wastewater effluents, can pose a potential ecotoxicological threat to aquatic ecosystems .
Analyse Biochimique
Biochemical Properties
Moprolol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of Moprolol is with beta-adrenergic receptors, specifically the beta-1-adrenergic receptor. By binding to these receptors, Moprolol inhibits the action of adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility . Additionally, Moprolol undergoes significant first-pass hepatic metabolism, primarily driven by the activity of cytochrome P450 2D6 (CYP2D6) and to a lesser extent by cytochrome P450 3A4 (CYP3A4) .
Cellular Effects
Moprolol exerts various effects on different types of cells and cellular processes. In cardiac cells, Moprolol’s inhibition of beta-1-adrenergic receptors results in decreased cardiac output due to its negative chronotropic (heart rate reducing) and inotropic (contractility reducing) effects . This action helps in managing conditions like hypertension and angina. Furthermore, Moprolol influences cell signaling pathways by blocking the beta-adrenergic signaling cascade, which can impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Moprolol involves its selective antagonism of the beta-1-adrenergic receptor. By binding to this receptor, Moprolol prevents the activation of the receptor by endogenous catecholamines such as adrenaline and noradrenaline . This inhibition leads to a reduction in cyclic adenosine monophosphate (cAMP) levels, which in turn decreases the activity of protein kinase A (PKA). The downstream effects include reduced phosphorylation of target proteins involved in cardiac muscle contraction, ultimately leading to decreased heart rate and contractility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Moprolol can change over time. Moprolol is known to undergo extensive first-pass metabolism, which can affect its stability and bioavailability . Studies have shown that the bioavailability of Moprolol is approximately 50% in normal metabolizers but can approach 100% in poor metabolizers due to genetic variations in CYP2D6 . Long-term studies have indicated that Moprolol maintains its efficacy in reducing heart rate and blood pressure over extended periods, although its pharmacokinetic properties may vary among individuals .
Dosage Effects in Animal Models
The effects of Moprolol vary with different dosages in animal models. In a canine model of chronic obstructive sleep apnea, administration of Moprolol at a dose of 5 mg per kg per day effectively prevented neuronal dendritic remodeling and spine loss induced by chronic hypoxia . High doses of Moprolol can lead to adverse effects such as bradycardia (abnormally slow heart rate) and hypotension (low blood pressure) . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Moprolol is metabolized through several pathways, primarily involving cytochrome P450 enzymes. The major metabolic routes include O-demethylation (approximately 65%), alpha-hydroxylation (10%), and N-dealkylation (10%) . These metabolic processes result in the formation of various metabolites, which are subsequently excreted via the kidneys. The activity of CYP2D6 plays a crucial role in determining the rate and extent of Moprolol metabolism, leading to variability in drug response among individuals .
Transport and Distribution
Moprolol is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It has a relatively low protein binding rate of approximately 12%, which allows for efficient distribution throughout the body . Moprolol is primarily distributed to tissues with high blood flow, such as the heart, liver, and kidneys. The drug’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of Moprolol is primarily within the cytoplasm, where it exerts its effects on beta-adrenergic receptors located on the cell membrane . Moprolol does not require specific targeting signals or post-translational modifications for its activity, as its primary mode of action involves binding to membrane-bound receptors. The localization of Moprolol within the cytoplasm allows it to effectively interact with its target receptors and modulate cellular signaling pathways .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du moprolol implique plusieurs étapes, commençant par la réaction du p-bromophénol avec l'éther méthylvinylique en présence d'un catalyseur au palladium et de ligands phosphine pour former le 4-(2-méthoxy-éthylène base) phénol. Cet intermédiaire est ensuite hydrogéné à l'aide d'un catalyseur au palladium-carbone pour obtenir le produit cible, le 4-(2-méthoxy éthyl) phénol . Une autre méthode implique l'utilisation de la résolution cinétique catalysée par la lipase pour préparer le moprolol enrichi énantiomériquement, qui est ensuite traité davantage pour atteindre la pureté optique souhaitée .
Méthodes de production industrielle
La production industrielle de moprolol suit généralement les voies de synthèse mentionnées ci-dessus, en mettant l'accent sur l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le procédé implique l'utilisation de matières premières et de catalyseurs facilement disponibles, ce qui le rend adapté à la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
Le moprolol subit plusieurs types de réactions chimiques, notamment :
Réduction : Implique l'élimination de l'oxygène ou l'ajout d'hydrogène, ce qui entraîne généralement la formation de dérivés réduits.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs comme les halogènes ou les groupes alkyles.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions du moprolol comprennent les catalyseurs au palladium, les ligands phosphine et l'hydrogène gazeux pour les réactions d'hydrogénation. Les conditions de réaction impliquent souvent des températures et des pressions contrôlées pour garantir des vitesses de réaction et des rendements en produits optimaux .
Principaux produits formés
Les principaux produits formés à partir des réactions du moprolol comprennent les dérivés hydroxylés, les formes réduites du composé et divers analogues substitués. Ces produits se caractérisent souvent par leurs propriétés pharmacologiques améliorées et leur sélectivité accrue pour les récepteurs bêta-adrénergiques .
Applications de recherche scientifique
Le moprolol a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle dans les études de synthèse des bêta-bloqueurs et de mécanismes réactionnels.
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et les interactions avec les récepteurs.
Médecine : Largement utilisé dans les essais cliniques pour évaluer son efficacité dans le traitement des affections cardiovasculaires et ses effets secondaires potentiels.
Industrie : Employé dans le développement de nouvelles formulations de bêta-bloqueurs et de systèmes d'administration de médicaments
Mécanisme d'action
Le moprolol exerce ses effets en bloquant sélectivement les récepteurs bêta-1 adrénergiques, qui sont principalement situés dans le cœur. Cette inhibition réduit l'action des catécholamines (adrénaline et noradrénaline) sur ces récepteurs, entraînant une diminution de la fréquence cardiaque et de la force de contraction du muscle cardiaque. L'effet global est une réduction de la pression artérielle et une amélioration de la fonction cardiaque .
Comparaison Avec Des Composés Similaires
Composés similaires
Le moprolol est souvent comparé à d'autres bêta-bloqueurs tels que l'aténolol, le propranolol et le métoprolol. Ces composés partagent des mécanismes d'action similaires mais diffèrent par leur sélectivité pour les récepteurs bêta et leurs propriétés pharmacocinétiques .
Unicité
L'unicité du moprolol réside dans sa forte sélectivité pour les récepteurs bêta-1, ce qui minimise ses effets sur les récepteurs bêta-2 présents dans les poumons et d'autres tissus. Cette sélectivité réduit le risque d'effets secondaires tels que la bronchoconstriction, ce qui fait du moprolol un choix privilégié pour les patients atteints de maladies respiratoires .
Propriétés
IUPAC Name |
1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3/h4-7,10-11,14-15H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTFGCDECFPSQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27058-84-0 (mono-hydrochloride) | |
Record name | Moprolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005741220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00863612 | |
Record name | (+/-)-Moprolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5741-22-0 | |
Record name | (±)-Moprolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5741-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moprolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005741220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Moprolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Moprolol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.777 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOPROLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A94HCH4225 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Moprolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041935 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.